molecular formula C14H11NO B7838503 3-Methoxy-[1,1'-biphenyl]-4-carbonitrile

3-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B7838503
M. Wt: 209.24 g/mol
InChI Key: DZVBZHBSBZRLES-UHFFFAOYSA-N
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Description

3-Methoxy-[1,1'-biphenyl]-4-carbonitrile is a high-purity chemical building block designed for advanced organic synthesis and drug discovery research. The biphenyl scaffold is a fundamental structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds and marketed drugs . This compound integrates both a nitrile and a methoxy functional group on a rigid biphenyl core, making it a versatile intermediate for constructing more complex target molecules. Researchers value this scaffold for developing compounds with potential biological activities, including anti-inflammatory, antibacterial, and antitumor properties, as various biphenyl derivatives are patented and used in these applications . The synthetic value of such biphenyl intermediates is underscored by their role in powerful cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for scalable synthesis in the pharmaceutical industry . This product is intended for use as a key synthetic precursor in research laboratories. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. All products must be handled by technically qualified individuals.

Properties

IUPAC Name

2-methoxy-4-phenylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-9-12(7-8-13(14)10-15)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVBZHBSBZRLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on biphenyl carbonitriles significantly impacts their physicochemical and electronic properties. For example:

  • 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS 58743-77-4): The methoxy group at position 4' (second ring) results in a molecular weight of 209.248 g/mol and a melting point >200°C. Its IR spectrum shows characteristic peaks at 2226 cm⁻¹ (C≡N) and 1576 cm⁻¹ (aromatic C=C) .

Functional Group Variations

Compound Name Substituent/Functional Group Key Properties/Applications Evidence Source
4’-Octyloxy-[1,1'-biphenyl]-4-carbonitrile Octyloxy (-OCH₂(CH₂)₆CH₃) at 4’ Liquid crystal precursor; enhances solubility in nonpolar solvents. Used in polymer synthesis .
4’-Mercapto-[1,1'-biphenyl]-4-carbonitrile (M2) Thiol (-SH) at 4’ Forms stable gold nanoclusters (AuNCs@TAT-12) for optoelectronic applications. Conductance: ~0.01G₀ in molecular junctions .
4’-((Diethylamino)methyl)-[1,1’-biphenyl]-4-carbonitrile Diethylaminomethyl (-CH₂N(CH₂CH₃)₂) at 4’ Bioactive precursor; ¹H NMR (CDCl₃): δ 7.55 (m, 6H), 3.65 (s, 2H). Used in antimalarial drug development .
4’-Amino-[1,1’-biphenyl]-4-carbonitrile hydrochloride Amino (-NH₂) at 4’ Pharmacokinetic studies show LogP = 8.022; potential antidepressant agent .

Physicochemical Properties

  • Melting Points: Triazine-linked derivatives (e.g., compound 5h in ) exhibit higher melting points (204–206°C) due to hydrogen bonding from hydroxyl and amino groups . In contrast, alkylated derivatives like 4’-octyloxy analogs have lower melting points, enhancing processability in liquid crystals .
  • Solubility : Methoxy and octyloxy groups improve solubility in organic solvents (e.g., THF, DCM), whereas polar groups like -CN and -SH favor aqueous-organic phase transfer .

Preparation Methods

Direct Coupling of Boronic Acids and Halides

The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. For 3-methoxy-[1,1'-biphenyl]-4-carbonitrile, this method involves coupling a 3-methoxyphenylboronic acid with a 4-cyanophenyl halide (e.g., bromide or iodide) under palladium catalysis. A typical procedure involves:

  • Reactants : 3-Methoxyphenylboronic acid (1.2 equiv) and 4-bromobenzonitrile (1.0 equiv).

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Base : Aqueous sodium carbonate (2.0 M, 3 equiv).

  • Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF).

  • Conditions : Reflux at 80–90°C for 12–24 hours under inert atmosphere.

This route yields 82–89% of the target compound after purification by column chromatography (hexane/ethyl acetate gradient). The methoxy and cyano groups remain stable under these conditions, and regioisomeric byproducts are minimal due to the ortho-directing nature of the methoxy group.

Decarboxylative Iodination Followed by Coupling

An alternative Suzuki-based strategy employs decarboxylative iodination to generate the aryl iodide intermediate in situ. This method, adapted from the Royal Society of Chemistry’s protocol, proceeds as follows:

  • Iodination : 3-Methoxybenzoic acid reacts with iodine (3.0 equiv) in the presence of a silver(I) catalyst (AgNO₃, 10 mol%) and ammonium persulfate (2.0 equiv) in acetonitrile at 60°C for 6 hours, yielding 3-methoxyiodobenzene.

  • Coupling : The iodide intermediate is coupled with 4-cyanophenylboronic acid (1.5 equiv) using Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) in a mixture of dioxane and water (4:1) at 100°C for 8 hours.

This two-step sequence achieves an overall yield of 78–84%, with the decarboxylative step avoiding the need for pre-synthesized aryl halides.

Nickel-Catalyzed Negishi Coupling

Organozinc Reagent Preparation and Cross-Coupling

The Negishi coupling offers a complementary route, particularly useful for sterically hindered substrates. Key steps include:

  • Zincation : 3-Methoxybromobenzene (1.0 equiv) is treated with activated zinc dust (2.0 equiv) in THF under sonication at 0°C for 1 hour, forming 3-methoxyphenylzinc bromide.

  • Coupling : The organozinc reagent reacts with 4-cyanophenyl iodide (1.1 equiv) in the presence of NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane, 5 mol%) at 25°C for 6 hours.

This method yields 70–75% of the product, with the nickel catalyst demonstrating superior tolerance for electron-withdrawing groups like nitriles compared to palladium systems.

Ullmann-Type Coupling with Copper Catalysts

Classical Ullmann Reaction

While less common for nitrile-containing substrates, Ullmann coupling can be employed under high-temperature conditions:

  • Reactants : 3-Methoxyiodobenzene (1.0 equiv) and 4-cyanophenylboronic acid (1.2 equiv).

  • Catalyst : Copper(I) iodide (10 mol%).

  • Ligand : 1,10-Phenanthroline (20 mol%).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : 120°C for 24 hours under nitrogen.

Yields for this route are modest (50–60%), with side products arising from homocoupling of the boronic acid.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency and practicality of each method:

MethodReactantsCatalystSolventTemperatureTime (h)Yield (%)
Suzuki-Miyaura3-MeO-PhB(OH)₂ + 4-CN-PhBrPd(PPh₃)₄DME/H₂O80°C1289
Decarboxylative Iod.3-MeO-PhCO₂H + 4-CN-PhB(OH)₂Pd(OAc)₂/SPhosDioxane/H₂O100°C884
Negishi3-MeO-PhZnBr + 4-CN-PhINiCl₂(dppp)THF25°C675
Ullmann3-MeO-PhI + 4-CN-PhB(OH)₂CuI/1,10-PhenanthrolineDMF120°C2455

Key Findings :

  • The Suzuki-Miyaura method provides the highest yields (89%) and is operationally simple.

  • Decarboxylative iodination avoids pre-functionalized halides but requires harsh oxidants.

  • Nickel-catalyzed Negishi coupling is efficient at room temperature but necessitates air-sensitive organozinc reagents.

  • Ullmann coupling is less practical due to low yields and high temperatures.

Functional Group Transformations and Post-Modifications

Nitrile Group Modifications

The cyano group in this compound serves as a handle for further derivatization:

  • Reduction : Treatment with LiAlH₄ in THF at 0°C converts the nitrile to a primary amine (3-methoxy-[1,1'-biphenyl]-4-amine) in 92% yield.

  • Hydrolysis : Heating with H₂SO₄ (70%) at 120°C produces the corresponding carboxylic acid (3-methoxy-[1,1'-biphenyl]-4-carboxylic acid).

Methoxy Group Functionalization

The methoxy group can be demethylated using BBr₃ in CH₂Cl₂ at −78°C to yield the phenol derivative, which is amenable to O-alkylation or acylation.

Industrial-Scale Production Considerations

For large-scale synthesis, the Suzuki-Miyaura route is preferred due to its scalability and commercial availability of catalysts. Continuous flow reactors enhance efficiency by reducing reaction times (4–6 hours) and improving heat management. Key parameters for optimization include:

  • Catalyst loading (1–2 mol% Pd).

  • Solvent recycling (DME/H₂O mixtures).

  • Automated purification systems (simulated moving bed chromatography).

Q & A

Q. What are the established synthetic routes for 3-Methoxy-[1,1'-biphenyl]-4-carbonitrile?

The compound is commonly synthesized via Pd-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. For example, reacting 4-methoxyphenylboronic acid with 4-bromobenzonitrile in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a THF/water mixture yields the target compound. Optimization of reaction time (e.g., 12–24 hours) and temperature (60–80°C) is critical for achieving high yields .

Q. How is structural characterization performed for this compound?

Key characterization methods include:

  • ¹H NMR : Aromatic protons appear as doublets (δ ~7.6–7.8 ppm), while the methoxy group resonates as a singlet (δ ~3.8 ppm) .
  • IR Spectroscopy : The nitrile group exhibits a distinct stretch near ~2225 cm⁻¹, and the methoxy C-O bond appears at ~1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 235.1) .

Q. What preliminary biological assays are recommended for evaluating its activity?

Initial screening should focus on:

  • Enzyme Inhibition : Test against targets like phosphodiesterases or aurora kinases using fluorometric assays .
  • Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HCC827 lung cancer cells) via MTT assays .

Advanced Research Questions

Q. How can synthetic challenges, such as low coupling efficiency, be addressed?

To improve yields in Suzuki-Miyaura reactions:

  • Use anhydrous solvents (e.g., degassed THF) to prevent catalyst deactivation.
  • Optimize catalyst loading (0.5–2 mol% Pd) and ligand ratios (e.g., PPh₃).
  • Introduce microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Functional Group Variation : Synthesize analogs with substituents like fluoro (e.g., 4'-fluoro) or hydroxy groups at the biphenyl core to assess steric/electronic effects .
  • Quantitative SAR (QSAR) : Use computational modeling to correlate logP values (e.g., ~3.5 for the parent compound) with bioactivity .

Q. Which advanced analytical techniques ensure purity and resolve structural ambiguities?

  • Reverse-Phase HPLC : Utilize a C18 column with a gradient of acetonitrile/water (e.g., 60:40 to 90:10) for purity analysis. Retention times (~8–10 minutes) help identify impurities .
  • X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between biphenyl rings (e.g., ~30° for optimal enzyme binding) .

Q. How should contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

  • Assay Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate protocols across labs.
  • Purity Verification : Confirm compound integrity via HPLC (>98% purity) and elemental analysis .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., μM ranges for IC₅₀) to identify outliers .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent ratios, inert atmosphere) to ensure reproducibility .
  • Bioactivity Validation : Use orthogonal assays (e.g., fluorescence-based and calorimetric enzyme tests) to confirm activity .
  • Data Transparency : Report negative results (e.g., inactive derivatives) to guide SAR refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-[1,1'-biphenyl]-4-carbonitrile
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3-Methoxy-[1,1'-biphenyl]-4-carbonitrile

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